

Tritosulfuron: A Technical Guide to its Toxicological and Safety Profile for Researchers

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Compound of Interest

Compound Name: Tritosulfuron

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Introduction

Tritosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is primarily used to control a wide range of broad-leaved weeds in cereal crops and maize. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This guide provides an in-depth technical overview of the toxicological and safety profile of **tritosulfuron**, with a focus on data relevant to researchers and professionals in drug development and life sciences. All toxicological studies have been conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicology

Tritosulfuron generally exhibits low acute toxicity in mammalian species. The primary target organ system identified in repeat-dose studies is the urinary tract, with effects often linked to the formation of urinary calculi at high doses.

Acute Toxicity

Tritosulfuron demonstrates a low order of acute toxicity via oral, dermal, and inhalation routes of exposure.^[1] It is not classified as a skin or eye irritant.^[1] However, it is classified as a skin

sensitizer, indicating the potential to cause an allergic skin reaction upon contact.[\[1\]](#)[\[2\]](#)

Table 1: Acute Toxicity of **Tritosulfuron**

Study Type	Species	Route	Value	Classification
Acute Oral LD ₅₀	Rat	Oral	> 2000 mg/kg bw	Low Toxicity
Acute Dermal LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	Low Toxicity
Acute Inhalation LC ₅₀	Rat	Inhalation	> 5.0 mg/L (4h)	Low Toxicity
Skin Irritation	Rabbit	Dermal	Not an irritant	-
Eye Irritation	Rabbit	Ocular	Not an irritant	-
Skin Sensitization	Guinea Pig	Dermal	Sensitizer	Skin Sens. 1B

Sub-chronic and Chronic Toxicity & Carcinogenicity

Repeated-dose toxicity studies have been conducted in rats, mice, and dogs. The dog was identified as the most sensitive species in short-term dietary studies.[\[1\]](#) Long-term studies in rodents did not show any evidence of a carcinogenic potential for **tritosulfuron**.[\[1\]](#)

The Acceptable Daily Intake (ADI) for **tritosulfuron** has been established at 0.06 mg/kg bw/day, based on a 12-month study in dogs, with a safety factor of 100 applied.[\[1\]](#) The Acute Reference Dose (ARfD) is set at 0.15 mg/kg bw, derived from a 90-day study in dogs.[\[1\]](#)

Table 2: Key No-Observed-Adverse-Effect-Levels (NOAELs) from Repeated Dose and Carcinogenicity Studies

Study Duration	Species	Key Findings	NOAEL
90-Day	Dog	Decreased body weight gain	15 mg/kg bw/day
12-Month	Dog	Decreased body weight gain, increased alkaline phosphatase, decreased urea	6 mg/kg bw/day
24-Month (Chronic/Carcinogenicity)	Rat	Ano-genital region smeared with urine, increased water consumption	48 mg/kg bw/day
18-Month (Carcinogenicity)	Mouse	No treatment-related tumors	> 327 mg/kg bw/day (highest dose tested)

Genotoxicity

Tritosulfuron has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. While an in vitro chromosomal aberration study showed a positive result in the presence of metabolic activation, the overall weight of evidence from in vivo studies indicates that **tritosulfuron** is unlikely to be genotoxic.^[1]

Table 3: Summary of Genotoxicity Studies for **Tritosulfuron**

Assay Type	System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames test)	S. typhimurium, E. coli	With and Without	Negative
In vitro Mammalian Cell Gene Mutation	Mouse Lymphoma (L5178Y)	With and Without	Negative
In vitro Chromosomal Aberration	Human Lymphocytes	With	Positive
In vitro Chromosomal Aberration	Human Lymphocytes	Without	Negative
In vivo Micronucleus Test	Mouse Bone Marrow	N/A	Negative

Reproductive and Developmental Toxicity

In a multi-generation reproductive toxicity study in rats, no adverse effects on fertility or overall reproductive performance were observed.[1] Developmental toxicity studies in rats and rabbits did not show any teratogenic effects.[2] Observed effects in offspring in the reproductive toxicity study, such as decreased body weight gain and an increased incidence of dilated renal pelvis, occurred at doses that also produced parental toxicity.[1]

Table 4: Reproductive and Developmental Toxicity Endpoints for **Tritosulfuron**

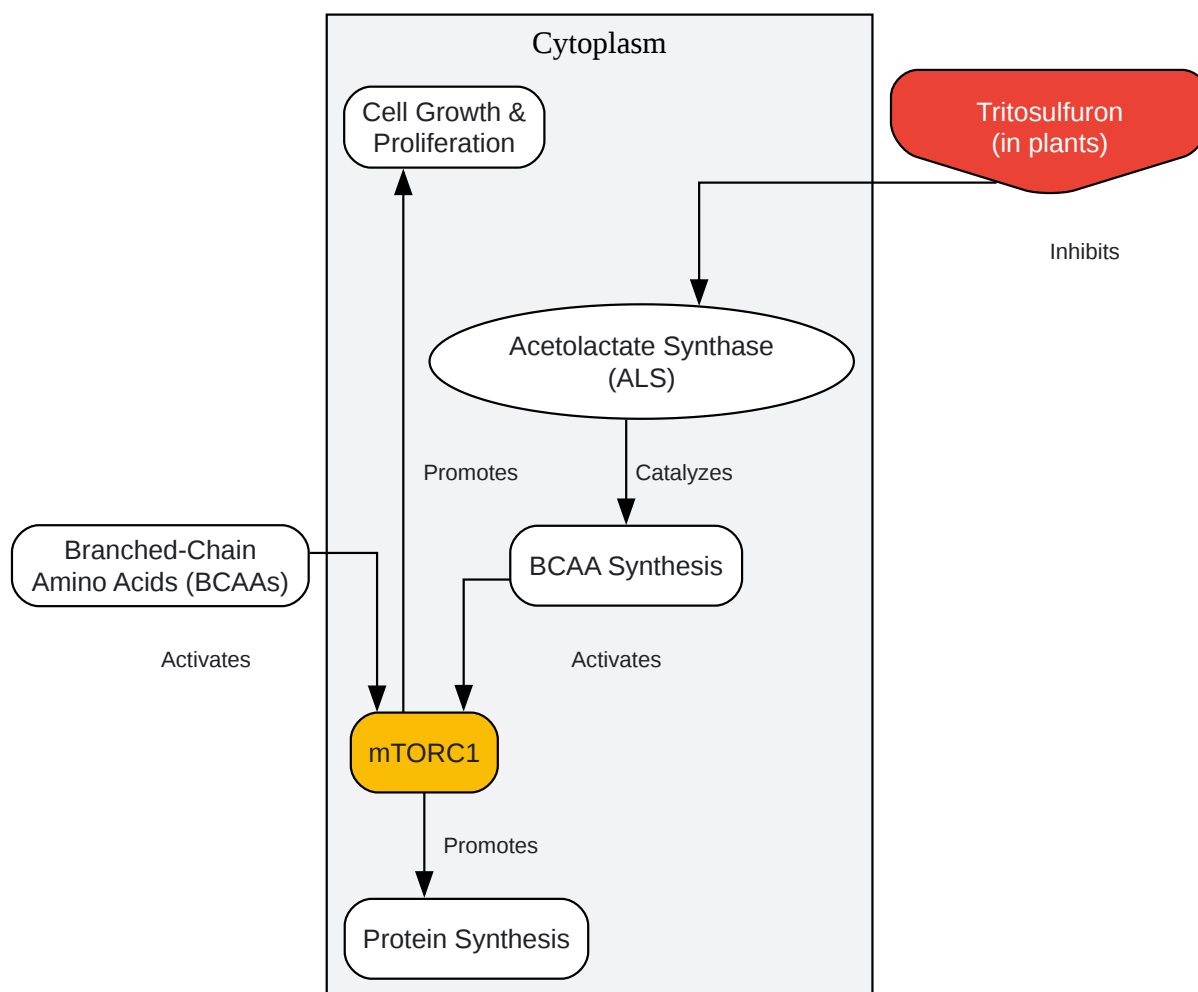
Study Type	Species	Key Findings	NOAEL
Two-Generation Reproduction	Rat	Parental: Clinical signs of toxicity (urine smeared fur), increased water consumption. Offspring: Decreased body weight gain, increased incidence of dilated renal pelvis.	Parental: 48 mg/kg bw/day; Offspring: 48 mg/kg bw/day; Reproduction: > 170.4 mg/kg bw/day
Developmental Toxicity	Rat	No developmental effects	> 100 mg/kg bw/day (highest dose tested)
Developmental Toxicity	Rabbit	No developmental effects	> 100 mg/kg bw/day (highest dose tested)

Mode of Action and Signaling Pathways

Tritosulfuron's primary mode of action as a herbicide is the inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine in plants. While mammals do not possess ALS and obtain BCAAs from their diet, understanding the potential downstream effects of disrupted amino acid homeostasis is relevant for toxicological assessment.

Deprivation of essential amino acids, including BCAAs, can trigger a cellular stress response. A key regulator of cell growth and proliferation that is sensitive to amino acid availability is the mTOR (mechanistic target of rapamycin) signaling pathway. Reduced intracellular levels of BCAAs can lead to the inactivation of mTORC1, a central component of the mTOR pathway. This inactivation can, in turn, inhibit protein synthesis and cell cycle progression.

Below is a simplified representation of the potential signaling pathway affected by the inhibition of branched-chain amino acid synthesis.



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Caption: Simplified signaling pathway of **Tritosulfuron**'s effect on branched-chain amino acid synthesis and potential downstream impact on the mTORC1 pathway.

Ecotoxicology

Tritosulfuron is very toxic to aquatic life with long-lasting effects.[2] Its potential impact on non-target organisms is a key consideration in its environmental risk assessment.

Table 5: Ecotoxicological Profile of **Tritosulfuron**

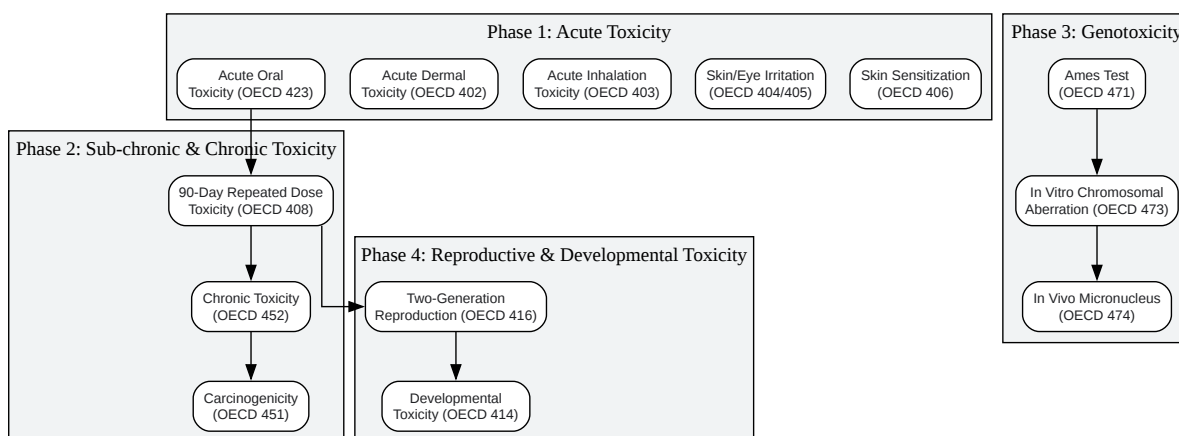
Organism Group	Species	Endpoint	Value (µg/L or mg/kg)
Aquatic Organisms			
Fish (acute)	Oncorhynchus mykiss (Rainbow Trout)	96h LC ₅₀	> 100,000
Invertebrate (acute)	Daphnia magna	48h EC ₅₀	> 100,000
Algae (acute)	Pseudokirchneriella subcapitata	72h ErC ₅₀	33
Terrestrial Organisms			
Earthworm	Eisenia fetida	14d LC ₅₀	> 1,000 mg/kg soil
Birds (acute)	Colinus virginianus (Bobwhite Quail)	LD ₅₀	> 2,000 mg/kg bw
Bees (acute contact)	Apis mellifera	48h LD ₅₀	> 100 µ g/bee
Bees (acute oral)	Apis mellifera	48h LD ₅₀	> 100 µ g/bee

Experimental Protocols

The toxicological studies on **tritosulfuron** were conducted following standardized OECD guidelines. Below are generalized methodologies for the key experiments cited.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a comprehensive toxicological evaluation of a chemical substance like **tritosulfuron**.



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Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

12-Month Oral Toxicity Study in Dogs (based on OECD Guideline 452)

- Test System: Beagle dogs, typically four males and four females per dose group.
- Administration: The test substance is administered daily in the diet for 12 months.
- Dose Levels: At least three dose levels and a control group. The highest dose should induce some toxicity but not mortality.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed before the study and at termination.

- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at regular intervals (e.g., 3, 6, and 12 months).
- Pathology: All animals are subjected to a full necropsy. A comprehensive set of tissues is collected for histopathological examination.

24-Month Carcinogenicity Study in Rats (based on OECD Guideline 451)

- Test System: Wistar or Sprague-Dawley rats, typically 50 males and 50 females per dose group.
- Administration: The test substance is administered in the diet for 24 months.
- Dose Levels: At least three dose levels and a control group. The highest dose is the maximum tolerated dose (MTD), which should induce minimal toxicity without significantly shortening the lifespan of the animals.
- Observations: Daily clinical observations and palpation for masses. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
- Pathology: All animals, including those that die or are euthanized during the study, undergo a complete necropsy. A comprehensive list of tissues and any gross lesions are collected for histopathological examination.

Two-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)

- Test System: Wistar or Sprague-Dawley rats, typically 25 males and 25 females per dose group for the P (parental) generation.
- Administration: The test substance is administered continuously in the diet to the P generation before mating, during mating, gestation, and lactation. The F1 generation is exposed from conception through maturity, mating, and the production of the F2 generation.
- Dose Levels: At least three dose levels and a control group. The highest dose should induce some parental toxicity but not more than 10% mortality.

- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.
 - Offspring: Viability, sex ratio, body weight, physical and functional development, and reproductive performance of the F1 generation.
- Pathology: Full necropsy and histopathology of reproductive organs for all P and F1 adults. Examination of F1 and F2 pups for gross abnormalities.

In Vitro Chromosomal Aberration Test (based on OECD Guideline 473)

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
- Procedure: Cell cultures are exposed to the test substance at a minimum of three concentrations, both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver).
- Treatment and Harvest: Cells are treated for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours without S9). A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Analysis: Chromosomes are harvested, stained, and examined microscopically for structural aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
- Controls: Both a negative (solvent) control and a positive control (a known clastogen) are included.

In Vivo Micronucleus Test in Mice (based on OECD Guideline 474)

- Test System: Mice, typically 5 males and 5 females per dose group.

- **Administration:** The test substance is administered, usually by oral gavage or intraperitoneal injection, at three dose levels.
- **Sample Collection:** Bone marrow is collected from the femur at appropriate time points after the last administration (e.g., 24 and 48 hours).
- **Analysis:** Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as an indicator of bone marrow toxicity.
- **Controls:** A negative (vehicle) control and a positive control (a known clastogen) are included.

Safety Profile for Researchers

For researchers handling **tritosulfuron**, the primary health concern is skin sensitization. It is crucial to avoid direct skin contact by wearing appropriate personal protective equipment (PPE), including gloves and a lab coat. In case of accidental skin contact, the area should be washed thoroughly with soap and water.

Given its low acute toxicity via oral and inhalation routes, the risk of systemic toxicity from accidental ingestion or inhalation of small quantities is low. However, good laboratory practices, such as working in a well-ventilated area and avoiding the generation of dust, should always be followed.

Conclusion

Tritosulfuron has a well-characterized toxicological profile, demonstrating low acute toxicity. The primary concerns for human health are its potential for skin sensitization upon direct contact and the effects on the urinary system observed at high doses in animal studies. It is not considered to be genotoxic or carcinogenic. The established ADI and ARfD provide a basis for ensuring that human exposure remains at levels that do not pose an appreciable risk. Researchers handling **tritosulfuron** should be aware of its skin-sensitizing properties and take appropriate precautions to minimize exposure. The ecotoxicological data indicate that **tritosulfuron** is very toxic to some aquatic organisms, highlighting the importance of preventing its release into the environment.

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